molecular formula C11H16BrNO2 B13256930 2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol

2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13256930
M. Wt: 274.15 g/mol
InChI Key: DWDXFCQTNLXNQC-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound that features a brominated aromatic ring and a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol typically involves the bromination of a methylphenyl precursor followed by amination and subsequent diol formation. One common method involves the bromination of 4-methylphenylmethanol to form 2-bromo-4-methylphenylmethanol. This intermediate is then reacted with an amine to form the corresponding amine derivative, which is subsequently converted to the diol through a series of reduction and hydroxylation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .

Scientific Research Applications

2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, while the amine and diol functionalities can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol is unique due to its combination of a brominated aromatic ring, an amine group, and a propane-1,3-diol backbone. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H16BrNO2/c1-8-2-3-9(11(12)4-8)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3

InChI Key

DWDXFCQTNLXNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(CO)CO)Br

Origin of Product

United States

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